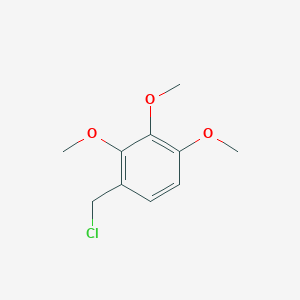

1-(Chloromethyl)-2,3,4-trimethoxybenzene

カタログ番号 B074109

分子量: 216.66 g/mol

InChIキー: HEAQHTKDZPKODU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US05663200

Procedure details

5 g (24.47 mmol) of 2,3,4-trimethoxybenzyl alcohol (Aldrich, Steinheim, FRG) are dissolved, under argon, in 13.9 ml of abs. methylene chloride, and this solution is treated with 0.278 ml of pyridine. 3.05 ml of thionyl chloride in 6.94 ml of abs. methylene chloride are added dropwise to this solution, while cooling slightly (ice/water), within the period of 20 min. During this procedure, the internal temperature rises to approximately 18°-23° C. The mixture is left to react subsequently for 45 min and the slightly yellow solution is then poured onto ice/water. After the phases have been separated, the organic phase is washed once each with 1N sulfuric acid and water. After drying over Na2SO4, and removing the solvent, the oily residue is distilled under HV (b.p.: 93°-95° C./0.07 Torr), and the title compound is obtained. 1H-NMR (220 MHz, CDCl3): 7.05 (d, 1H); 6.65 (d, 1H); 4.61 (s, 2H); 3.97 (s, 3H); 3.85 (s, 3H). HPLC: tRet =8.1 min (gradient II).

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[CH2:5]O.N1C=CC=CC=1.S(Cl)([Cl:23])=O>C(Cl)Cl>[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[CH2:5][Cl:23]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(CO)C=CC(=C1OC)OC

|

Step Two

|

Name

|

|

|

Quantity

|

3.05 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Step Three

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0.278 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

within the period of 20 min

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rises to approximately 18°-23° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The mixture is left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react subsequently for 45 min

|

|

Duration

|

45 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the slightly yellow solution is then poured onto ice/water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the phases have been separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase is washed once each with 1N sulfuric acid and water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removing the solvent

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the oily residue is distilled under HV (b.p.: 93°-95° C./0.07 Torr)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(CCl)C=CC(=C1OC)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |